![molecular formula C14H12FNO2 B5544287 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

4-[(3-fluorobenzyl)oxy]benzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

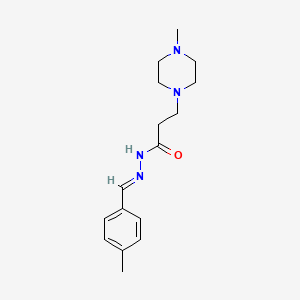

The synthesis of related oxime compounds, such as 1,3-benzoxazine derivatives, can be achieved through a formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols under visible light-catalyzed conditions. This process involves photoisomerization of oximes, followed by nucleophilic attack, cyclization, and isomerization, highlighting a route that may be adapted for synthesizing 4-[(3-Fluorobenzyl)oxy]benzaldehyde oxime (Qi et al., 2023).

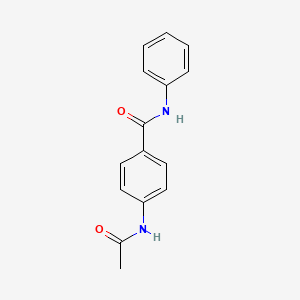

Molecular Structure Analysis

The molecular structure of benzaldehyde oxime derivatives has been extensively studied, providing insights into their conformation, electronic structure, and potential interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational analyses are essential for understanding the geometric and electronic characteristics of these molecules (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo a variety of chemical reactions, highlighting their reactivity and versatility. For example, ruthenium-mediated dehydration of benzaldehyde oxime showcases the metal-assisted transformations these compounds can participate in, producing complex mixed-valence compounds (Kukushkin et al., 1997).

Physical Properties Analysis

The physical properties of oxime compounds, including melting points, boiling points, solubility, and crystal structures, are crucial for their application in various fields. The solid-state chemistry and crystallographic analysis of related compounds provide a foundation for predicting and understanding the physical characteristics of 4-[(3-Fluorobenzyl)oxy]benzaldehyde oxime (Gougoutas, Chang, & Etter, 1976).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are integral to the utility of oxime compounds. The synthesis and reactivity of fluorine-containing 3-oxo esters with benzaldehyde provide insights into the types of chemical transformations that 4-[(3-Fluorobenzyl)oxy]benzaldehyde oxime may undergo, further highlighting its versatility and potential for generating novel compounds (Pryadeina et al., 2002).

Wissenschaftliche Forschungsanwendungen

Radiopharmacy Applications

In radiopharmacy, compounds like 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime have been explored for their potential in improving positron emission tomography (PET) imaging. A study by Glaser et al. (2008) focused on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups. These prosthetic groups, including variants of fluorobenzaldehyde, have shown promising results in enhancing tumor-to-background ratios, which is critical for accurate PET imaging. The study demonstrated that the chemical nature of a prosthetic group significantly impacts the biodistribution profile of radiotracers, suggesting that fluorinated aldehyde oximes could tailor the pharmacokinetics of radiopharmaceuticals for improved imaging (Glaser et al., 2008).

Organic Synthesis and Catalysis

In organic synthesis, fluorine-containing compounds, including those derived from 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime, play a crucial role due to their unique reactivity and ability to influence the physicochemical properties of molecules. Song et al. (2005) synthesized a series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety, showcasing moderate anticancer activity. This highlights the role of fluorinated oximes in the development of bioactive molecules (Song et al., 2005). Additionally, Crich et al. (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new alcohol protecting group, demonstrating its utility in the selective synthesis of complex molecules under conditions fully orthogonal with the p-methoxybenzyl group (Crich et al., 2009).

Materials Science

In materials science, fluorinated compounds derived from 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime have been employed to synthesize novel materials with specific properties. Li et al. (2016) reported the facile synthesis of fluorinated microporous polyaminals for the adsorption of carbon dioxide, demonstrating the potential of fluorinated benzaldehyde derivatives in creating materials with enhanced environmental and industrial applications (Li et al., 2016).

Safety and Hazards

The safety information for “3-[(4-fluorobenzyl)oxy]benzaldehyde” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapours/spray, and measures to take in case of accidental ingestion or contact with skin .

Eigenschaften

IUPAC Name |

(NE)-N-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-13-3-1-2-12(8-13)10-18-14-6-4-11(5-7-14)9-16-17/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWGAXCAJLBCTQ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)